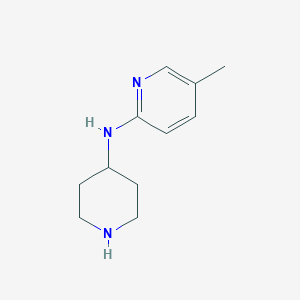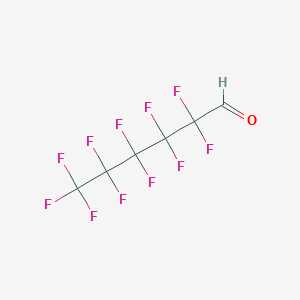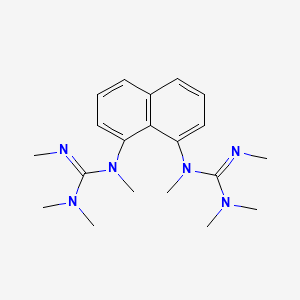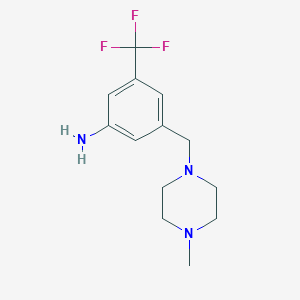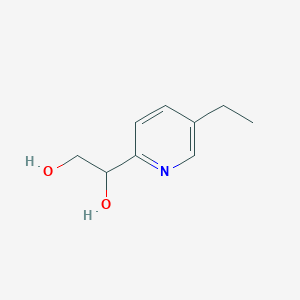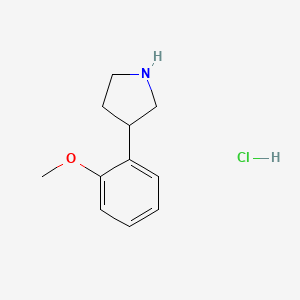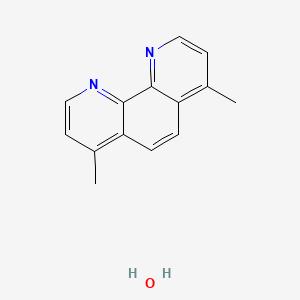
4,7-ジメチル-1,10-フェナントロリン 水和物
説明
4,7-Dimethyl-1,10-phenanthroline hydrate, also known as 4,7-DM-1,10-phenanthroline, is an important organic compound used for a variety of applications in scientific research. It is a colorless crystalline solid that is soluble in water and organic solvents, and is widely used as a ligand in coordination chemistry. Additionally, it has been used as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a fluorescent probe in biochemistry and molecular biology.
科学的研究の応用
合成化学
4,7-ジメチル-1,10-フェナントロリンは、合成化学における中間体として使用されます . その独特の構造と特性により、さまざまな複雑な有機化合物の合成において重要な役割を果たしています .
染料分野
この化合物は、染料分野でも使用されています . 金属と錯体を形成する能力により、染料の製造において貴重な成分となっています .
有機二座配位子
4,7-ジメチル-1,10-フェナントロリンは、有機二座配位子として使用されます . 金属と錯体を形成することができ、検出に使用することができます .
比色センサー
この化合物は、比色センサーにおいて重要な役割を果たしています . さまざまな刺激に対する反応として色の変化を検出するために使用でき、さまざまな研究分野において貴重な情報を提供します .
配位高分子
4,7-ジメチル-1,10-フェナントロリンは、配位高分子の形成に使用されます . これらの高分子は、ガス貯蔵、分離、触媒など、幅広い用途を持っています .
イオンクロミズムと発光
この化合物は、イオンクロミズムと発光にも関与しています . 特定のイオンの濃度の変化に応じて色が変化し、励起されると光を放射することができます .
G-四重鎖配位子
4,7-ジメチル-1,10-フェナントロリン誘導体は、G-四重鎖配位子として合成および評価されています . これらの配位子は、医薬品化学の分野で潜在的な用途があります .
作用機序
Target of Action
The primary target of 4,7-Dimethyl-1,10-Phenanthroline Hydrate is Azurin , a protein found in the bacterium Pseudomonas aeruginosa . Azurin plays a crucial role in the electron transport chain of this bacterium, contributing to its energy production processes .
Mode of Action
This means it can form complexes with metal ions, potentially interfering with the normal function of Azurin and thus affecting the energy production of the bacterium .
Biochemical Pathways
Given its interaction with azurin, it is likely that it impacts the electron transport chain in pseudomonas aeruginosa, potentially disrupting energy production and other processes dependent on this pathway .
Result of Action
Its ability to form complexes with metal ions suggests it could interfere with metal-dependent processes in cells . In the context of its interaction with Azurin, this could potentially disrupt the bacterium’s energy production .
Action Environment
Factors such as ph, temperature, and the presence of other ions could potentially affect its ability to form complexes with metal ions and thus its overall activity .
生化学分析
Biochemical Properties
4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate plays a significant role in biochemical reactions, particularly in the formation of metal complexes. It acts as a bidentate ligand, meaning it can bind to a metal ion through two nitrogen atoms. This property allows it to interact with various enzymes and proteins that require metal cofactors for their activity. For example, 4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate can form complexes with iron ions, which are essential for the function of many metalloenzymes involved in redox reactions and electron transport . Additionally, it can interact with nucleic acids, stabilizing certain structures such as G-quadruplexes .
Cellular Effects
The effects of 4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate on cells are diverse and depend on the specific cellular contextFor instance, by chelating metal ions, 4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate can inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix components . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate exerts its effects primarily through its ability to bind metal ions. This binding can result in the inhibition or activation of metal-dependent enzymes. For example, the compound can inhibit the activity of matrix metalloproteinases by chelating the zinc ions required for their catalytic activity . Additionally, 4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate can stabilize certain nucleic acid structures, such as G-quadruplexes, by forming complexes with metal ions that interact with these structures . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as pH, temperature, and the presence of other chemicals . Long-term studies have shown that 4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate can have sustained effects on cellular function, particularly in the context of chronic exposure . These effects can include alterations in cell signaling pathways, gene expression, and metabolic activity.
Dosage Effects in Animal Models
The effects of 4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate in animal models vary with dosage. At low doses, the compound can modulate the activity of metal-dependent enzymes and proteins without causing significant toxicity . At higher doses, 4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate can exhibit toxic effects, including oxidative stress, cellular damage, and apoptosis . These adverse effects are likely due to the compound’s ability to chelate essential metal ions, disrupting normal cellular function.
Metabolic Pathways
4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate is involved in various metabolic pathways, primarily through its interactions with metal ions. The compound can affect the activity of enzymes involved in redox reactions, electron transport, and other metabolic processes . For example, by chelating iron ions, 4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate can inhibit the activity of iron-dependent enzymes, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate is transported and distributed based on its interactions with metal ions and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria .
特性
IUPAC Name |
4,7-dimethyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVLDFFWTQYGSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062932 | |
| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 4,7-Dimethyl-1,10-phenanthroline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11606 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3248-05-3, 308134-34-1 | |
| Record name | 4,7-Dimethyl-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3248-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethyl-1,10-phenanthroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003248053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Dimethyl-[1,10]Phenanthroline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3248-05-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dimethyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,7-Dimethyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,7-DIMETHYL-1,10-PHENANTHROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3YJ54Z8ZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


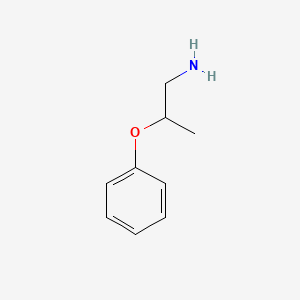
![4-[(6-Methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1604009.png)

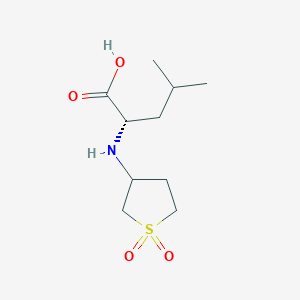



![N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine](/img/structure/B1604020.png)
